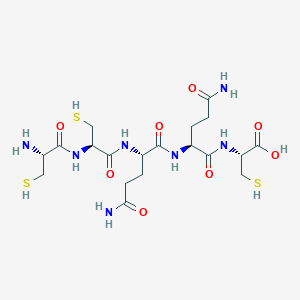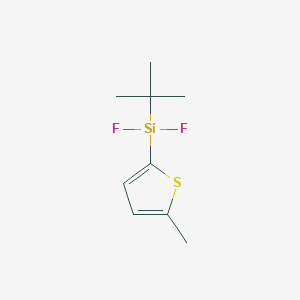![molecular formula C17H17BrN2O B14196993 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-63-0](/img/structure/B14196993.png)
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and a dimethylaminoethyl group at the 6th position of the benzo[h]isoquinolin-1(2H)-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product undergoes further functionalization to introduce the dimethylaminoethyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Condensation Reactions: The dimethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzo[h]isoquinolines, quinones, hydroquinones, imines, amines, thioureas, and hydrazones .
Wissenschaftliche Forschungsanwendungen
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylaminoethyl group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to involve photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-(2-(dimethylamino)ethyl)-1H-benzo[d,e]isoquinoline-1,3(2H)-dione
- 9-Bromo-6-(2-(methylamino)ethyl)benzo[h]isoquinolin-1(2H)-one
Uniqueness
9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and dimethylaminoethyl groups
Eigenschaften
CAS-Nummer |
919292-63-0 |
|---|---|
Molekularformel |
C17H17BrN2O |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
9-bromo-6-[2-(dimethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-20(2)8-6-11-9-12-5-7-19-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-5,7,9-10H,6,8H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
XJKWACVVLUPVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


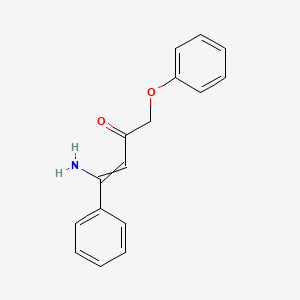
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

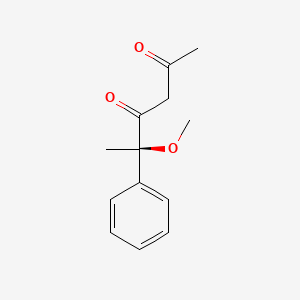
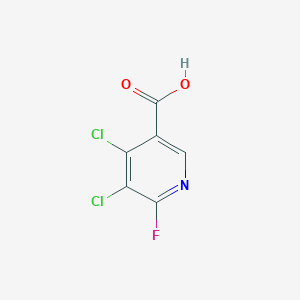
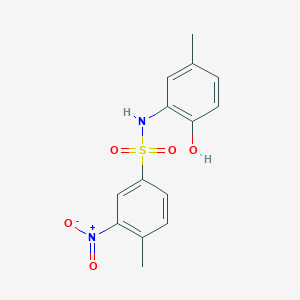

![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
